Dihydro Homocapsaicin II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

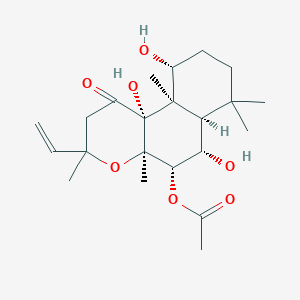

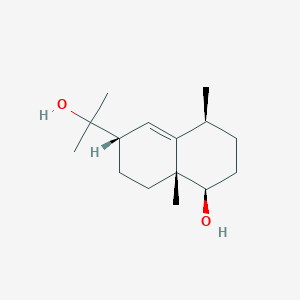

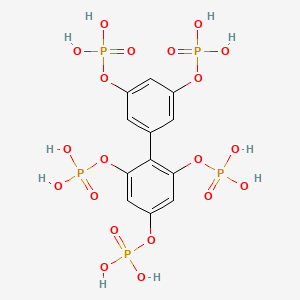

Dihydro Homocapsaicin II is a capsaicinoid, a class of compounds found in chili peppers. It is an analog and congener of capsaicin, the compound responsible for the pungency of chili peppers. This compound is known for its lipophilic nature and is a colorless to pale yellow crystalline or powdery substance. It has a molecular formula of C19H31NO3 and a molecular weight of 321.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Homocapsaicin II typically involves the hydrogenation of Homocapsaicin. The process includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of the double bond in Homocapsaicin without affecting other functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Dihydro Homocapsaicin II undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones and other oxidized derivatives.

Reduction: The compound can be further reduced under specific conditions to yield fully saturated analogs.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen and the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Fully saturated analogs.

Substitution: Various substituted amides and aromatic derivatives.

Scientific Research Applications

Dihydro Homocapsaicin II has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity and properties of capsaicinoids.

Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.

Medicine: Explored for its analgesic properties and potential use in pain management.

Industry: Utilized in the development of self-defense sprays and as a bioactive ingredient in cosmetics.

Mechanism of Action

Dihydro Homocapsaicin II exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, this compound induces a conformational change that leads to the opening of the ion channel, allowing the influx of calcium ions (Ca2+) and sodium ions (Na+). This results in the depolarization of sensory neurons and the transmission of pain signals .

Comparison with Similar Compounds

Dihydro Homocapsaicin II is compared with other capsaicinoids such as:

Capsaicin: The most well-known capsaicinoid, with higher pungency and similar biological activities.

Dihydrocapsaicin: Similar in structure but differs in the position of the double bond.

Nordihydrocapsaicin: Less pungent and has a shorter carbon chain.

Homodihydrocapsaicin: Similar structure but with different saturation levels.

This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula |

C19H31NO3 |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide |

InChI |

InChI=1S/C19H31NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22) |

InChI Key |

GOBFKCLUUUDTQE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)

![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)